2-(4-Methylpiperazin-1-yl)-4-oxo-4-phenylbutanoic acid
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Overview
Description
2-(4-Methylpiperazin-1-yl)-4-oxo-4-phenylbutanoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylbutanoic acid moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-phenylbutanoic acid typically involves the reaction of 4-oxo-4-phenylbutanoic acid with 4-methylpiperazine. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to facilitate the coupling of the carboxylic acid and amine precursors . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under controlled temperature conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-4-oxo-4-phenylbutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various piperazine-based compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)butanoic acid: Similar in structure but lacks the phenyl group.
2-(4-Methylpiperazin-1-yl)cyclopentanol: Contains a cyclopentanol moiety instead of the phenylbutanoic acid.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine:
Uniqueness
2-(4-Methylpiperazin-1-yl)-4-oxo-4-phenylbutanoic acid is unique due to its specific combination of a piperazine ring with a phenylbutanoic acid moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
35045-67-1 |
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Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C15H20N2O3/c1-16-7-9-17(10-8-16)13(15(19)20)11-14(18)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,19,20) |
InChI Key |
LTNPWXLKTZTDAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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